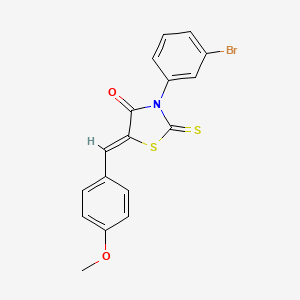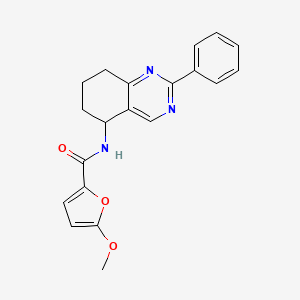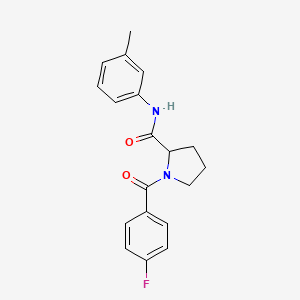
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide is a chemical compound also known as TAK-659. It is a kinase inhibitor that has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.
Mécanisme D'action
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes. These enzymes play a crucial role in the activation and proliferation of immune cells. By inhibiting these enzymes, TAK-659 can suppress the activity of immune cells that contribute to autoimmune diseases. TAK-659 also inhibits the activity of kinases involved in the growth and survival of cancer cells, thereby preventing their proliferation.
Biochemical and Physiological Effects:
TAK-659 has been found to have a potent inhibitory effect on BTK and ITK enzymes. This leads to a decrease in the activity of immune cells that contribute to autoimmune diseases. TAK-659 has also been shown to inhibit the activity of kinases involved in the growth and survival of cancer cells, leading to their death. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its selectivity for BTK and ITK enzymes, which reduces the risk of off-target effects. TAK-659 also has a favorable pharmacokinetic profile, making it suitable for oral administration. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, TAK-659 is a potent inhibitor of BTK and ITK enzymes, which may lead to immunosuppression and an increased risk of infections.
Orientations Futures
For TAK-659 research include optimizing its pharmacokinetic profile, identifying biomarkers for patient selection, and developing combination therapies to enhance its therapeutic efficacy. TAK-659 may also have potential applications in other diseases such as inflammatory bowel disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction between 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanoic acid and 2-(pyridin-2-ylmethyl)amine in the presence of a coupling reagent. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival. TAK-659 has also been found to be effective in suppressing the activity of immune cells that contribute to autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-20-10-2-1-9-18(20)19(15-6-5-8-17(25)12-15)13-21(26)24-14-16-7-3-4-11-23-16/h1-12,19,25H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSDMPKRCSWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)NCC2=CC=CC=N2)C3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)


![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)

![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)